molecular formula C8H9NO3 B1313953 Methyl 6-hydroxy-5-methylpyridine-3-carboxylate CAS No. 66909-31-7

Methyl 6-hydroxy-5-methylpyridine-3-carboxylate

Cat. No. B1313953
CAS RN: 66909-31-7
M. Wt: 167.16 g/mol
InChI Key: SANWLADGJPSXJN-UHFFFAOYSA-N
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Description

“Methyl 6-hydroxy-5-methylpyridine-3-carboxylate” is a chemical compound with the empirical formula C8H9NO2 . It is used in chemical synthesis studies . It is also known as “Methyl 6-methylnicotinate” and has a molecular weight of 151.16 .


Molecular Structure Analysis

The molecular structure of “Methyl 6-hydroxy-5-methylpyridine-3-carboxylate” is represented by the SMILES string COC(=O)c1ccc(C)nc1 . The InChI key for this compound is VYPPZXZHYDSBSJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 6-hydroxy-5-methylpyridine-3-carboxylate” is a solid compound with a boiling point of 160 °C/106 mmHg and a melting point of 34-37 °C . It has a flash point of 103 °C .

Scientific Research Applications

Synthesis and Complexation

One of the significant applications of derivatives of methyl 6-hydroxy-5-methylpyridine-3-carboxylate is in the synthesis of tridentate ligands. Charbonnière et al. (2001) describe the synthesis of mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, starting from 5′-methyl-6-bromo-2,2′-bipyridine. These ligands are particularly well suited for the complexation of lanthanide(III) cations, highlighting their potential in creating complex structures for various applications, including catalysis and luminescence studies Charbonnière, L., Weibel, N., & Ziessel, R. (2001). Tetrahedron Letters, 42, 659-662..

NMR Screening and Discovery of Derivatives

Chen et al. (2017) utilized NMR screening to discover new 6-methylpyridinone derivatives from the marine-derived fungus Leptosphaerulina sp. This method allows for the identification of novel compounds with potential biological activities, demonstrating the utility of methyl 6-hydroxy-5-methylpyridine-3-carboxylate derivatives in the exploration of new pharmaceuticals and bioactive substances Chen, T., Lam, C., Chen, W., Chen, X., Feng, G., Zhu, X., Lan, W.-J., & Li, H.-J. (2017). Arabian Journal of Chemistry, 10, 288-294..

Electrocatalytic Carboxylation

Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid, showcasing an innovative approach to synthesizing carboxylate derivatives of methyl 6-hydroxy-5-methylpyridine-3-carboxylate. This method offers a green chemistry approach to synthesizing valuable compounds, potentially useful in pharmaceutical synthesis and material science Feng, Q., Huang, K.-l., Liu, S., & Wang, X. (2010). Electrochimica Acta, 55, 5741-5745..

Regioselective Hydroxylations

Tinschert et al. (2000) demonstrated the regioselective hydroxylation of pyridine and pyrazine carboxylic acids, including the synthesis of 2-hydroxy-6-methylnicotinic acid and other hydroxylated derivatives. This study underscores the versatility of microbial biotransformation for the selective modification of heterocyclic carboxylic acids, offering pathways for the synthesis of novel compounds with potential applications in drug development and synthetic chemistry Tinschert, A., Tschech, A., Heinzmann, K., & Kiener, A. (2000). Applied Microbiology and Biotechnology, 53, 185-195..

Safety And Hazards

“Methyl 6-hydroxy-5-methylpyridine-3-carboxylate” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

While specific future directions for “Methyl 6-hydroxy-5-methylpyridine-3-carboxylate” were not found in the search results, related compounds have shown potential for development as neuroprotective and anti-neuroinflammatory agents . This suggests that “Methyl 6-hydroxy-5-methylpyridine-3-carboxylate” could also have potential applications in these areas.

properties

IUPAC Name

methyl 5-methyl-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)4-9-7(5)10/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANWLADGJPSXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CNC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701206373
Record name Methyl 1,6-dihydro-5-methyl-6-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-hydroxy-5-methylpyridine-3-carboxylate

CAS RN

66909-31-7
Record name Methyl 1,6-dihydro-5-methyl-6-oxo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66909-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,6-dihydro-5-methyl-6-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-hydroxy-5-methylpyridine-3-carboxylate
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